4-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19FN4O2S2 and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Enzymes
- Compounds similar to 4-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, particularly N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been investigated for their role as inhibitors of kynurenine 3-hydroxylase. This inhibition is significant in the study of pathophysiological roles of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Anticancer Properties
- Celecoxib derivatives, which are structurally related to the given compound, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These investigations highlight the significance of such compounds in cancer therapeutics (Küçükgüzel et al., 2013).
- Additionally, compounds with benzenesulfonamide moieties, like the one mentioned, have been synthesized and tested for their in vitro antitumor activity, demonstrating notable activity against specific cancer cell lines (Sławiński & Brzozowski, 2006).
Antimicrobial and UV Protection Applications
- Thiazole azodyes containing sulfonamide moiety, closely related to the compound , have been used for UV protection and antimicrobial properties in cotton fabrics, indicating potential applications in textile industry and material science (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Photodynamic Therapy and Imaging
- Sulfonamide derivatives have been synthesized and characterized for their applications in photodynamic therapy and imaging. Their properties make them suitable for use as photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antidiabetic Potential
- Fluoropyrazolesulfonylurea and thiourea derivatives, structurally similar to the compound, have been prepared as potential antidiabetic agents. Their synthesis and evaluation underline the versatility of such compounds in the treatment of diabetes (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that compounds with similar structures can interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
For example, indole derivatives have been reported to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide valuable insights into the potential bioavailability of this compound.
Result of Action
Compounds with similar structures have been reported to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-ethyl-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c1-2-14-7-9-16(10-8-14)29(26,27)22-12-11-15-13-28-20-23-19(24-25(15)20)17-5-3-4-6-18(17)21/h3-10,13,22H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQICDXRQYPNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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